Methyl 2-(cyanomethyl)benzoate
Overview
Description
Methyl 2-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Methyl 2-(cyanomethyl)benzoate, also known as methyl 2-cyanomethylbenzoate, is a chemical compound with the molecular formula C10H9NO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is often used inproteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known to be used inSuzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.
Result of Action
Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure may affect its stability and, consequently, its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(cyanomethyl)benzoate can be synthesized through various methods. One common approach involves the reaction of methyl benzoate with cyanomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 2-(carboxymethyl)benzoate.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 2-(carboxymethyl)benzoate.
Reduction: Methyl 2-(aminomethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 2-(cyanomethyl)benzoate can be compared with other similar compounds such as:
Methyl 2-(carboxymethyl)benzoate: This compound has a carboxyl group instead of a nitrile group, making it more reactive in certain types of reactions.
Methyl 2-(aminomethyl)benzoate: This compound has an amine group, which can participate in different types of chemical reactions compared to the nitrile group.
Methyl 2-(hydroxymethyl)benzoate: This compound has a hydroxyl group, which can undergo further functionalization to create a variety of derivatives.
The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
methyl 2-(cyanomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADSXVGXNLKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971371 | |
Record name | Methyl 2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-04-6 | |
Record name | Methyl 2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(Cyanomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of Methyl 2-(cyanomethyl)benzoate?
A1: this compound serves as a versatile building block in organic synthesis. Recent research highlights its use in constructing various heterocyclic compounds:
- 1-Naphthols and Xanthones: [] describes a base-promoted divergent annulation reaction using this compound and conjugated ynones. Depending on the reaction conditions, this method selectively produces either 1-naphthols or xanthones, both valuable structural motifs in organic chemistry.
- Indolo[1,2-b]isoquinolin-5-ones: [] demonstrates a domino "cyclization-lactamization" reaction between this compound and bis(imidoyl) chlorides. This efficient one-pot synthesis yields indolo[1,2-b]isoquinolin-5-ones, compounds structurally related to tryptanthrin, which exhibits various biological activities.
- Aminoisoquinolines and Isoquinolones: [] reports a nickel-catalyzed tandem reaction using this compound with arylboronic acids. This eco-friendly method, employing 2-MeTHF as a green solvent, provides access to aminoisoquinolines and isoquinolones, important pharmacophores in medicinal chemistry.
Q2: Has the photochemical reactivity of this compound been investigated?
A2: While not directly focusing on this compound itself, [] explores the photochemical behavior of 2,2-diazido-2,3-dihydroinden-1-one. Interestingly, this compound is a key product identified after irradiation of the starting compound in methanol, arising from α-cleavage and subsequent reactions. This finding suggests that this compound might possess interesting photochemical properties worth further investigation.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?
A3: While the provided abstracts don't delve into specific SAR studies for this compound derivatives, [] hints at the biological relevance of synthesized indolo[1,2-b]isoquinolin-5-ones. These compounds are described as "related to tryptanthrin," known for its diverse biological activities. This connection suggests potential SAR studies focusing on modifications of the this compound scaffold to optimize desired biological effects.
Q4: Are there any concerns regarding the environmental impact of using this compound in chemical synthesis?
A4: While the provided abstracts don't directly address the environmental impact of this compound, [] emphasizes the use of 2-MeTHF as a "bio-based and green solvent" in their synthesis, highlighting the importance of environmentally benign practices. Future research could focus on assessing the environmental fate and potential toxicity of this compound, as well as exploring greener synthetic routes and alternative reagents.
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